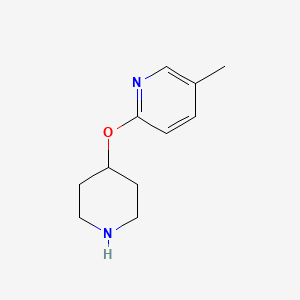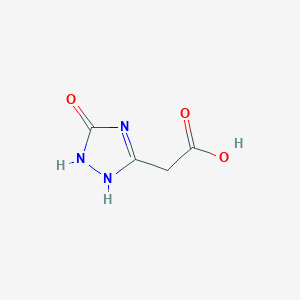
5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine: is a heterocyclic organic compound It features a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a tetrahydro-2H-pyran-4-ylmethoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves multi-step organic reactions. One common approach is:
Nitration: Starting with 5-bromo-2-hydroxypyridine, the compound undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Protection: The hydroxyl group is then protected by converting it into a tetrahydro-2H-pyran-4-ylmethoxy group using tetrahydropyran and an acid catalyst.
Substitution: Finally, the protected intermediate is subjected to bromination to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and bromination steps to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like stannous chloride.
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Protection/Deprotection: The tetrahydro-2H-pyran-4-ylmethoxy group can be removed under acidic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions:
Reducing Agents: Stannous chloride for reduction of the nitro group.
Nucleophiles: Sodium methoxide or other nucleophiles for substitution reactions.
Acid Catalysts: Hydrochloric acid for deprotection of the tetrahydro-2H-pyran-4-ylmethoxy group.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: : Research is ongoing into its use as a building block for drugs targeting specific biological pathways.
Industry: : It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom and tetrahydro-2H-pyran-4-ylmethoxy group can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-hydroxy-3-nitropyridine: Similar structure but lacks the tetrahydro-2H-pyran-4-ylmethoxy group.
5-Bromo-3-nitro-2-methoxypyridine: Similar but with a methoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy group.
Uniqueness: The presence of the tetrahydro-2H-pyran-4-ylmethoxy group in 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine provides unique steric and electronic properties, making it distinct from other similar compounds. This can result in different reactivity and binding characteristics, which are valuable in the design of specific inhibitors or materials.
Eigenschaften
IUPAC Name |
5-bromo-3-nitro-2-(oxan-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c12-9-5-10(14(15)16)11(13-6-9)18-7-8-1-3-17-4-2-8/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMFXXFYLIZHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(quinolin-4-yl)methyl]cyclopentanamine](/img/structure/B7869481.png)



![1-[3-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B7869502.png)






